2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The quinazolinone intermediate is then reacted with 1-benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzylpiperazine moiety to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinone analogs.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting central nervous system disorders, including anxiety and depression.
Pharmacology: Studies have investigated its binding affinity to various receptors, including serotonin and dopamine receptors, making it a candidate for neuropharmacological research.
Materials Science: The unique structural features of the compound make it suitable for the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, its binding to serotonin receptors can modulate neurotransmitter release and uptake, leading to potential therapeutic effects in mood disorders. The compound may also interact with other signaling pathways, influencing cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: This compound shares the benzylpiperazine moiety and has been studied for its antiviral properties.
1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its quinazolinone core, which imparts unique pharmacological properties and potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-19-17(8-5-9-18(19)25)22-20(21-15)24-12-10-23(11-13-24)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYSVZYVSCYGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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